molecular formula C10H10O2S B6283638 (2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoic acid CAS No. 140134-65-2

(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoic acid

Cat. No.: B6283638
CAS No.: 140134-65-2
M. Wt: 194.3
InChI Key:
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Description

(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and a propenoic acid moiety

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: One common method involves the aldol condensation of 4-(methylsulfanyl)benzaldehyde with acetic acid derivatives under basic conditions. This reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the formation of the propenoic acid structure.

    Heck Reaction: Another synthetic route involves the Heck reaction, where 4-(methylsulfanyl)iodobenzene is coupled with acrylic acid in the presence of a palladium catalyst and a base like triethylamine. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods:

    Batch Processing: In industrial settings, the compound can be synthesized using batch processing techniques, where the reactants are combined in a reactor and subjected to controlled heating and stirring. This method allows for precise control over reaction conditions and product purity.

    Continuous Flow Synthesis: Continuous flow synthesis is another method employed in industrial production, offering advantages such as improved safety, scalability, and efficiency. Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the propenoic acid moiety can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nitric acid, bromine, often carried out under acidic or neutral conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Chemistry:

    Synthesis of Derivatives:

    Ligand Design: It is used in the design of ligands for coordination chemistry, aiding in the development of new catalysts.

Biology and Medicine:

    Pharmacological Studies: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Biochemical Research: It is used in biochemical assays to study enzyme interactions and metabolic pathways.

Industry:

    Polymer Chemistry: The compound is utilized in the synthesis of specialty polymers with unique properties.

    Agrochemicals: It is explored as a building block for the development of new agrochemicals with improved efficacy and environmental profiles.

Mechanism of Action

The mechanism by which (2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoic acid exerts its effects depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

    (2E)-3-phenylprop-2-enoic acid: Lacks the methylsulfanyl group, resulting in different chemical reactivity and biological activity.

    (2E)-3-[4-(methoxy)phenyl]prop-2-enoic acid: Contains a methoxy group instead of a methylsulfanyl group, leading to variations in electronic properties and reactivity.

    (2E)-3-[4-(ethylsulfanyl)phenyl]prop-2-enoic acid: Features an ethylsulfanyl group, which affects its steric and electronic characteristics compared to the methylsulfanyl derivative.

Uniqueness: The presence of the methylsulfanyl group in (2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoic acid imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications in research and industry.

Properties

CAS No.

140134-65-2

Molecular Formula

C10H10O2S

Molecular Weight

194.3

Purity

95

Origin of Product

United States

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